![molecular formula C12H10FN B3303509 [1,1'-Biphenyl]-2-amine, 3-fluoro- CAS No. 920752-43-8](/img/structure/B3303509.png)
[1,1'-Biphenyl]-2-amine, 3-fluoro-
Overview
Description
“[1,1’-Biphenyl]-2-amine, 3-fluoro-” is a fluoro-biphenyl compound. It is structurally similar to other biphenyl compounds, with a fluorine atom at the 3-position . It is related to other fluoro-biphenyl compounds such as 3-Fluoro-3’-formyl[1,1’-biphenyl]-4-carbonitrile .
Synthesis Analysis
The synthesis of fluoro-biphenyl compounds can be complex due to the strength of the C-F bond. A study reported a convenient and scalable synthesis method for 3’-fluoro-hexitol adenosine and guanosine nucleoside analogs with good yields .Molecular Structure Analysis
The molecular structure of “[1,1’-Biphenyl]-2-amine, 3-fluoro-” is similar to other biphenyl compounds, with a fluorine atom at the 3-position . The presence of the fluorine atom can significantly influence the properties of the molecule.Chemical Reactions Analysis
Fluoro-biphenyl compounds can undergo various chemical reactions. For example, a study reported that 1- and 2-fluoronaphthalene could react with magnesium metal to produce the corresponding binaphthalenes .Physical And Chemical Properties Analysis
The physical and chemical properties of fluoro-biphenyl compounds can be influenced by the presence of the fluorine atom. Fluorination can alter the properties of the molecule, such as its polarity, reactivity, and phase separation in crystal lattices .Mechanism of Action
Safety and Hazards
Future Directions
The future directions in the research of fluoro-biphenyl compounds could involve exploring new synthesis methods, studying their interactions with biological systems, and developing new applications. For instance, mechanochemical activation in solid-state fluoro-Grignard reactions is being explored .
properties
IUPAC Name |
2-fluoro-6-phenylaniline | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10FN/c13-11-8-4-7-10(12(11)14)9-5-2-1-3-6-9/h1-8H,14H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AJHWHPPPSQWXRX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(C(=CC=C2)F)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10FN | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30673483 | |
Record name | 3-Fluoro[1,1'-biphenyl]-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30673483 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.21 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
[1,1'-Biphenyl]-2-amine, 3-fluoro- | |
CAS RN |
920752-43-8 | |
Record name | 3-Fluoro[1,1'-biphenyl]-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30673483 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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